molecular formula C13H10ClNO2 B13707682 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid

8-Chloro-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B13707682
M. Wt: 247.67 g/mol
InChI Key: WEIZZBJGSCWTHW-UHFFFAOYSA-N
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Description

8-Chloro-2-cyclopropylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 8th position and a cyclopropyl group at the 2nd position enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles are increasingly adopted to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The presence of the chlorine atom and cyclopropyl group enhances its binding affinity to the target molecules, making it more effective .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

    2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Chloroquinoline: Studied for its antimalarial activity.

Uniqueness: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid stands out due to the presence of both a chlorine atom and a cyclopropyl group, which confer unique chemical properties and enhance its biological activity. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

8-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

WEIZZBJGSCWTHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Origin of Product

United States

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